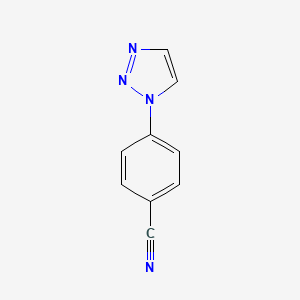

4-(1H-1,2,3-Triazol-1yl)-benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(triazol-1-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-7-8-1-3-9(4-2-8)13-6-5-11-12-13/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMACWNFBQVPQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)N2C=CN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies and Chemical Transformations of 4 1h 1,2,3 Triazol 1yl Benzonitrile

Catalytic and Non-Catalytic Approaches for Triazole Ring Formation

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocols and Mechanistic Aspects

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click" reaction, renowned for its high yields, reliability, and regioselectivity in forming 1,4-disubstituted 1,2,3-triazoles. researchgate.net This reaction involves the coupling of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst. For the synthesis of 4-(1H-1,2,3-triazol-1-yl)-benzonitrile, this would typically involve the reaction of 4-azidobenzonitrile (B1268391) with acetylene (B1199291) or a suitable acetylene equivalent.

The mechanism of the CuAAC reaction is believed to involve the formation of a copper acetylide intermediate. researchgate.netwikipedia.org The copper(I) catalyst, which can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate, activates the terminal alkyne. researchgate.net This copper acetylide then reacts with the azide in a stepwise manner, leading to a six-membered copper-containing intermediate that subsequently rearranges and, after protonolysis, yields the 1,4-disubstituted triazole product. organic-chemistry.orgnih.gov The use of copper catalysis dramatically accelerates the reaction rate compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition and ensures the exclusive formation of the 1,4-regioisomer. wikipedia.orgorganic-chemistry.org

Various protocols have been developed to carry out the CuAAC reaction, often employing different copper sources, ligands, and solvents to optimize the reaction conditions for specific substrates. Common catalyst systems include Cu(I) salts like CuI or CuBr, or a combination of CuSO₄ and a reducing agent. The reaction is often performed in a mixture of solvents such as t-BuOH/H₂O or DMF/H₂O. scielo.br

Table 1: Examples of CuAAC Reactions for the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles This table presents data from various sources on the synthesis of 1,4-disubstituted 1,2,3-triazoles, which is the structural class of the target compound.

| Azide | Alkyne | Catalyst System | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Ethyl 2-azidoacetate | Terminal acetylenes from natural products | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | Room Temperature | 50-80 | scielo.br |

| 4-(1-Adamantyl)benzyl azide | Various terminal alkynes | Cu(OAc)₂·H₂O, Sodium Ascorbate | DMF | Room Temperature, 8 hours | Good | thieme-connect.de |

| Benzyl (B1604629) azide | 1-Ethynylcyclohexanol | Copper(I) phenylacetylide | CH₂Cl₂ | Not specified | 77 | mdpi.com |

Advanced Cross-Coupling Strategies for Benzonitrile (B105546) Linkage

While CuAAC is excellent for forming the triazole ring with a pre-functionalized azide, cross-coupling reactions offer an alternative and powerful strategy for creating the crucial C-N bond between a pre-formed triazole ring and the benzonitrile moiety. The Chan-Lam and Ullmann coupling reactions are particularly relevant in this context.

The Chan-Lam coupling reaction involves the copper-catalyzed formation of a carbon-heteroatom bond between a boronic acid and an N-H containing compound, such as a 1H-1,2,3-triazole. organic-chemistry.org This reaction is attractive because it can be performed under mild conditions, often in the presence of air. organic-chemistry.org For the synthesis of 4-(1H-1,2,3-triazol-1-yl)-benzonitrile, this would entail the coupling of 1H-1,2,3-triazole with 4-cyanophenylboronic acid in the presence of a copper catalyst, such as copper(II) acetate. organic-chemistry.orgbeilstein-journals.org

The Ullmann condensation is a classical copper-catalyzed reaction that forms a C-N bond between an aryl halide and a nucleophile. organic-chemistry.org In the context of synthesizing the target molecule, this would involve the reaction of 1H-1,2,3-triazole with 4-bromobenzonitrile (B114466) or 4-iodobenzonitrile. organic-chemistry.org While traditional Ullmann reactions often require harsh conditions, modern protocols have been developed that utilize ligands and different copper sources to facilitate the reaction under milder temperatures. organic-chemistry.org Microwave-assisted Ullmann couplings have also been shown to be highly effective, significantly reducing reaction times. nih.gov

Multi-Component Reaction (MCR) Implementations

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. researchgate.net Several MCRs have been developed for the synthesis of 1,2,3-triazoles.

For instance, a one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles can be achieved from benzyl bromides or aryl amines, which generate the corresponding azides in situ, followed by a cycloaddition with a terminal alkyne. rsc.org Another MCR approach involves the reaction of primary amines, 1,3-dicarbonyl compounds, and tosyl azide to generate 1,4,5-trisubstituted 1,2,3-triazoles. beilstein-journals.org While a specific MCR for the direct synthesis of 4-(1H-1,2,3-triazol-1-yl)-benzonitrile is not extensively documented, the principles of MCRs can be applied to streamline its synthesis by combining several steps into a single pot, thereby reducing waste and simplifying purification processes. researchgate.netfrontiersin.org

Sustainable and Green Chemistry Paradigms in Synthesis

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. This has led to the exploration of alternative energy sources and reaction setups to minimize waste, reduce energy consumption, and use greener solvents. rsc.orgresearchgate.net

Microwave-Assisted Synthesis Optimization

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. nih.govscielo.org.za For the synthesis of triazoles, microwave-assisted protocols have been shown to dramatically reduce reaction times, often from hours to minutes, while simultaneously improving product yields. nih.govnih.govcu.edu.eg

In the context of CuAAC, microwave heating can accelerate the reaction, leading to the rapid and efficient formation of 1,4-disubstituted 1,2,3-triazoles. nih.gov Similarly, microwave-assisted Ullmann couplings have been successfully employed for the synthesis of N-arylated heterocycles. nih.gov The use of microwave irradiation aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less solvent. nih.govsciencescholar.us

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Triazoles This table illustrates the general advantages of microwave irradiation in triazole synthesis based on data for related compounds.

| Reaction Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Condensation for 1,2,4-triazole (B32235) derivative | Conventional | 290 min | 78 | nih.gov |

| Microwave | 10-25 min | 97 | nih.gov | |

| Synthesis of N-substituted 1,2,3-triazolylmethyl indole (B1671886) derivatives | Conventional | Not specified | 64-94 | nih.gov |

| Microwave | Not specified | 72-96 | nih.gov | |

| Synthesis of 1,4-disubstituted 1,2,3-triazole | Conventional | 24 h | Low | cu.edu.eg |

| Microwave | 10 min | 94 | cu.edu.eg |

Flow Chemistry and Continuous Reaction Systems

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages in terms of safety, scalability, and process control. scipod.globaluc.pt Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. allfordrugs.com

Solvent-Free and Atom-Economical Protocols

The synthesis of 1,2,3-triazoles, including 4-(1H-1,2,3-triazol-1-yl)-benzonitrile, is increasingly guided by the principles of green chemistry, emphasizing solvent-free conditions and high atom economy.

Solvent-Free Synthesis: A notable advancement in this area is the use of ball-milling for the copper-catalyzed azide-alkyne cycloaddition (CuAAC). A one-pot, three-component coupling of an appropriate alkyl halide or aryl boronic acid, sodium azide, and a terminal alkyne can be achieved over a copper(II) sulfate (B86663) catalyst supported on alumina (B75360) (Cu/Al2O3) under ball-milling conditions. researchgate.net This mechanochemical approach proceeds in the absence of any solvent, and the azide is generated in situ, which circumvents the need to handle potentially hazardous azide compounds. researchgate.net The final product is typically isolated by a simple wash, eliminating the need for chromatographic purification. researchgate.net

Atom-Economical Protocols: The quintessential example of an atom-economical reaction for constructing the 1,2,3-triazole core is the Huisgen 1,3-dipolar cycloaddition, particularly its copper(I)-catalyzed variant (CuAAC), often termed "click chemistry". nih.govorganic-chemistry.org This reaction involves the [3+2] cycloaddition of an azide (like 4-azidobenzonitrile) and a terminal alkyne (like acetylene). The reaction is highly efficient, forming the triazole product with 100% atom economy, as all atoms from both reactants are incorporated into the final product. nih.govorganic-chemistry.org The reaction is lauded for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups. organic-chemistry.orgnih.gov

Regioselectivity and Stereoselectivity Control in Synthetic Pathways

The synthesis of substituted 1,2,3-triazoles from azides and unsymmetrical alkynes can potentially yield two different regioisomers: the 1,4-disubstituted and the 1,5-disubstituted products. Controlling this regioselectivity is a critical aspect of the synthesis of 4-(1H-1,2,3-triazol-1-yl)-benzonitrile.

The thermal Huisgen cycloaddition often results in a mixture of both 1,4- and 1,5-regioisomers. organic-chemistry.org However, the introduction of metal catalysts provides exceptional control over the reaction's outcome.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The use of a copper(I) catalyst is the most prominent method for ensuring the exclusive or near-exclusive formation of the 1,4-disubstituted regioisomer. nih.govnih.gov This high regioselectivity is a hallmark of "click chemistry" and is the standard method for preparing compounds like 4-(1H-1,2,3-triazol-1-yl)-benzonitrile from 4-azidobenzonitrile and an acetylene source. organic-chemistry.orgnih.gov The reaction proceeds under mild conditions, often in aqueous solvent systems, and is highly reliable. nih.govnih.gov Silver-catalyzed reactions have also been developed that similarly favor the 1,4-isomer. rsc.org

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast, when a ruthenium catalyst, such as pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]), is employed, the regioselectivity is reversed, leading to the formation of the 1,5-disubstituted 1,2,3-triazole. organic-chemistry.orgrsc.org This complementary method allows for the selective synthesis of the alternative regioisomer, which is not the subject compound but highlights the power of catalyst control in triazole synthesis.

As the target molecule, 4-(1H-1,2,3-triazol-1-yl)-benzonitrile, is achiral and does not possess any stereocenters, stereoselectivity is not a factor in its direct synthesis.

Derivatization and Functional Group Interconversion Strategies

The 4-(1H-1,2,3-triazol-1-yl)-benzonitrile scaffold contains three distinct regions amenable to chemical modification: the nitrile group, the triazole ring, and the benzonitrile core.

Transformations of the Nitrile Moiety

The nitrile group (-C≡N) is a versatile functional handle that can be converted into a variety of other functionalities.

Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-(1H-1,2,3-triazol-1-yl)benzoic acid. This transformation is fundamental for introducing a carboxyl group, which can then participate in further reactions such as esterification or amidation.

Reduction to Amine: Catalytic hydrogenation or reduction with hydride reagents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine, yielding [4-(1H-1,2,3-triazol-1-yl)phenyl]methanamine. This introduces a basic amino group, useful for forming salts or participating in N-acylation or N-alkylation reactions.

Conversion to Amidines: The nitrile group can be converted into an amidine. This is typically achieved via a two-step Pinner reaction, where the nitrile is first treated with an alcohol in the presence of HCl to form an imidate ester hydrochloride. Subsequent reaction of the imidate ester with an amine or ammonia (B1221849) furnishes the amidine. nih.gov For example, 1,4-dicyanophenyl-1H-1,2,3-triazoles have been converted to the corresponding dicationic diamidines through this method. nih.gov

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group | Product Name |

| Nitrile | H₃O⁺, heat OR NaOH, H₂O, heat then H₃O⁺ | Carboxylic Acid | 4-(1H-1,2,3-triazol-1-yl)benzoic acid |

| Nitrile | 1. LiAlH₄, ether 2. H₂O OR H₂, catalyst (e.g., Pd/C) | Primary Amine | [4-(1H-1,2,3-triazol-1-yl)phenyl]methanamine |

| Nitrile | 1. EtOH, HCl 2. NH₃, EtOH | Amidine | 4-(1H-1,2,3-triazol-1-yl)benzamidine |

Functionalization of the Triazole Ring

The 1,2,3-triazole ring itself can be functionalized at both its nitrogen and carbon atoms.

N-Alkylation and N-Arylation: While the N1 position is already substituted with the 4-cyanophenyl group, the N2 and N3 atoms are, in principle, available for reactions. However, direct alkylation of N-substituted triazoles is complex. More relevant is the initial alkylation of an NH-triazole, which often yields a mixture of N1 and N2 isomers. nih.gov For 1-aryl-1,2,3-triazoles, palladium-catalyzed N2-arylation has been achieved with high selectivity. nih.gov This suggests that derivatization at the N2 position of the triazole ring is a feasible, though potentially challenging, modification strategy.

C-H Functionalization/Arylation: The C5-H bond of the triazole ring is the most amenable to deprotonation and subsequent functionalization. Direct palladium-catalyzed C-H arylation provides an efficient route to introduce aryl groups at the C5 position of 1,4-disubstituted 1,2,3-triazoles. acs.org This methodology allows for the synthesis of 1,4,5-trisubstituted triazoles from readily available "click" products. acs.orgresearchgate.net The reaction is believed to proceed via an electrophilic mechanism. acs.org

| Position | Reaction Type | Reagents and Conditions | Resulting Structure |

| N2 | N-Arylation | Aryl halide, Pd catalyst, ligand | 1-(4-cyanophenyl)-2-aryl-2H-1,2,3-triazolium (as a salt) or rearranged product |

| C5 | C-H Arylation | Aryl bromide, Pd(OAc)₂, ligand (e.g., P(o-tol)₃), base (e.g., K₂CO₃) | 1-(4-cyanophenyl)-5-aryl-4-substituted-1H-1,2,3-triazole |

Substitution Reactions on the Benzonitrile Core

The positions on the benzonitrile ring can be functionalized through aromatic substitution reactions, with the regiochemical outcome dictated by the directing effects of the existing nitrile and triazole substituents.

Electrophilic Aromatic Substitution (EAS): The nitrile group is a well-established deactivating group and a meta-director due to its strong electron-withdrawing inductive and resonance effects. organicchemistrytutor.comlibretexts.org The 1,2,3-triazol-1-yl group is also generally considered to be electron-withdrawing. Therefore, the benzonitrile ring in 4-(1H-1,2,3-triazol-1-yl)-benzonitrile is significantly deactivated towards electrophilic attack. If a reaction were forced to occur, substitution would be expected to proceed at the positions meta to the nitrile group (C3 and C5).

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, particularly at positions ortho and para to a leaving group. libretexts.orgyoutube.com While the subject compound does not have a leaving group, a related derivative, such as 2-halo-4-(1H-1,2,3-triazol-1-yl)-benzonitrile, would be highly activated for SNAr. The strong electron-withdrawing nature of both the nitrile and the triazole groups would make the ring electron-deficient and stabilize the negative charge in the Meisenheimer complex intermediate, facilitating the displacement of the halide by a nucleophile. libretexts.orguomustansiriyah.edu.iq

| Reaction Type | Directing Effect of Existing Groups | Predicted Position of Substitution |

| Electrophilic Aromatic Substitution (e.g., nitration, halogenation) | -CN: meta-director (deactivating) -Triazole: meta-director (deactivating) | C3 and C5 (relative to -CN group) |

| Nucleophilic Aromatic Substitution (on a halo-derivative) | -CN and -Triazole: ortho, para-activating (for SNAr) | Ortho or para to the electron-withdrawing groups |

Advanced Structural Characterization and Spectroscopic Analysis Techniques for 4 1h 1,2,3 Triazol 1yl Benzonitrile

High-Resolution Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the covalent framework and probing the solution-state conformation of 4-(1H-1,2,3-triazol-1-yl)benzonitrile.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the triazole and benzonitrile (B105546) rings. The para-substituted benzonitrile ring should exhibit a typical AA'BB' system, appearing as two sets of doublets in the aromatic region (likely between δ 7.8 and 8.1 ppm). The two protons on the 1,2,3-triazole ring are chemically non-equivalent and are expected to appear as two distinct singlets, with chemical shifts anticipated in the range of δ 7.9 to 8.5 ppm. The specific chemical shifts are influenced by the electronic effects of the opposing ring system.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display signals for all nine carbon atoms. The nitrile carbon (C≡N) is expected at the lowest field, typically around 118 ppm. The two carbons of the triazole ring would appear in the aromatic region, likely between 120 and 145 ppm. The four distinct carbon signals of the benzonitrile ring would include the ipso-carbon attached to the nitrile group, the ipso-carbon attached to the triazole ring, and the two equivalent pairs of CH carbons.

2D NMR Techniques: To unambiguously assign these resonances, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. An HMBC experiment would be particularly crucial, as it would reveal long-range (2-3 bond) correlations between the triazole protons and the benzonitrile ipso-carbon (and vice-versa), definitively confirming the C-N linkage between the two rings.

Conformational Analysis: Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the molecule's preferred conformation in solution. Correlations between the triazole protons and the ortho-protons of the benzonitrile ring would indicate their spatial proximity, allowing for an estimation of the time-averaged dihedral angle between the two rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4-(1H-1,2,3-Triazol-1-yl)benzonitrile in CDCl₃.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H4'/H5' (Triazole) | ¹H | 8.0 - 8.5 | s | Two distinct singlets for the two triazole protons. |

| H2/H6 (Benzene) | ¹H | 7.9 - 8.1 | d | Doublet, part of an AA'BB' system. |

| H3/H5 (Benzene) | ¹H | 7.8 - 8.0 | d | Doublet, part of an AA'BB' system. |

| CN (Nitrile) | ¹³C | ~118 | s | Quaternary carbon. |

| C1 (Benzene) | ¹³C | ~112 | s | Quaternary carbon attached to CN. |

| C2/C6 (Benzene) | ¹³C | ~122 | s | CH carbons. |

| C3/C5 (Benzene) | ¹³C | ~134 | s | CH carbons. |

| C4 (Benzene) | ¹³C | ~140 | s | Quaternary carbon attached to triazole. |

| C4'/C5' (Triazole) | ¹³C | 120 - 145 | s | Two distinct CH carbons. |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy provides a characteristic "fingerprint" of the molecule based on the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by the most polar functional groups. The most prominent and diagnostic absorption would be the strong, sharp stretching vibration of the nitrile group (νC≡N) appearing in the 2220–2230 cm⁻¹ region. Aromatic C-H stretching vibrations (νC-H) are expected above 3000 cm⁻¹, with the triazole C-H stretches typically appearing at slightly higher wavenumbers (e.g., 3100-3150 cm⁻¹) than the benzonitrile C-H stretches. The region between 1400 and 1610 cm⁻¹ will contain several bands corresponding to the C=C and C=N stretching vibrations within both aromatic rings. A strong band due to the out-of-plane C-H bending of the para-substituted benzene (B151609) ring is expected around 800-850 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, which is sensitive to less polar and more symmetric vibrations, would complement the IR data. The C≡N stretch is also Raman active. The symmetric "breathing" modes of the aromatic rings, which are often weak in the IR spectrum, typically give rise to strong signals in the Raman spectrum, providing further structural confirmation.

Table 2: Predicted Characteristic Vibrational Frequencies for 4-(1H-1,2,3-Triazol-1-yl)benzonitrile.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | IR, Raman | 3050 - 3150 | Medium-Weak |

| Nitrile C≡N Stretch | IR, Raman | 2220 - 2230 | Strong, Sharp |

| Aromatic Ring C=C/C=N Stretch | IR, Raman | 1400 - 1610 | Medium-Strong |

| Triazole Ring Stretch | IR, Raman | 900 - 1450 | Medium |

| para-Substituted C-H Out-of-Plane Bend | IR | 800 - 850 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecule's exact mass and to gain structural information from its fragmentation patterns under ionization. Using high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion [M]⁺ or protonated molecule [M+H]⁺ can be determined, confirming the elemental formula C₉H₆N₄.

The fragmentation of 1-substituted-1,2,3-triazoles upon electron ionization often proceeds via a characteristic loss of a neutral nitrogen molecule (N₂, 28 Da). This is a key fragmentation pathway that strongly suggests the presence of the triazole ring. Other significant fragmentation pathways would likely involve:

Cleavage of the C-N bond between the two rings, resulting in fragments corresponding to the benzonitrile cation (m/z 102) and the triazole radical (m/z 69) or vice versa.

Loss of HCN (27 Da) from the benzonitrile moiety.

Table 3: Predicted Key Fragments in the Mass Spectrum of 4-(1H-1,2,3-Triazol-1-yl)benzonitrile.

| m/z (Nominal) | Proposed Fragment | Formula |

| 170 | Molecular Ion [M]⁺ | [C₉H₆N₄]⁺ |

| 142 | [M - N₂]⁺ | [C₉H₆N₂]⁺ |

| 102 | Benzonitrile Cation | [C₇H₄N]⁺ |

| 75 | [C₆H₃]⁺ | [C₆H₃]⁺ |

| 69 | Triazole Cation | [C₂H₂N₃]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within the molecule. The spectrum of 4-(1H-1,2,3-triazol-1-yl)benzonitrile is expected to be characterized by intense absorption bands in the ultraviolet region, corresponding to π → π* transitions within the conjugated aromatic system formed by the benzonitrile and triazole rings. The spectrum would likely show features similar to other substituted benzonitriles, with one or more strong absorption maxima typically below 300 nm. The position and intensity of these bands are sensitive to the solvent polarity and the extent of conjugation between the two ring systems, which is dependent on their relative orientation (dihedral angle).

Solid-State Structural Determination via X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide accurate measurements of all bond lengths, bond angles, and torsion angles.

For 4-(1H-1,2,3-triazol-1-yl)benzonitrile, the crystal structure would unequivocally confirm the 1,4-substitution pattern. Key structural parameters of interest include the bond lengths within the triazole ring, which provide insight into its aromaticity. For 1-substituted triazoles, the N(1)–N(2) bond is typically longer than the N(2)–N(3) bond, reflecting more single and double bond character, respectively. nih.gov

Conformational Dynamics and Isomerism Studies

The primary conformational flexibility in 4-(1H-1,2,3-triazol-1-yl)benzonitrile arises from the rotation about the single bond connecting the benzonitrile C4 atom and the triazole N1 atom. This rotation gives rise to different rotational isomers, or conformers.

The planarity of the molecule is a balance between the stabilizing effect of π-conjugation, which favors a coplanar arrangement of the two rings, and the destabilizing steric repulsion between the ortho-hydrogens of the benzene ring and the C5-H proton of the triazole ring. Quantum chemical calculations and variable-temperature NMR studies could be used to determine the energy barrier for this rotation. researchgate.net If the barrier is low, the molecule will rotate freely in solution at room temperature, and NMR spectroscopy will show time-averaged signals. If the barrier is high enough, distinct conformers might be observable at low temperatures.

Regarding isomerism, the substitution at the N1 position of the triazole ring precludes the common 1H/2H tautomerism seen in unsubstituted 1,2,3-triazoles. Therefore, the main focus of dynamic studies is on the rotational conformers defined by the inter-ring dihedral angle.

Computational Chemistry and Theoretical Investigations of 4 1h 1,2,3 Triazol 1yl Benzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic and geometric properties of molecules. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, orbital energies, and molecular stability.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. It is employed to optimize molecular geometry, calculate frontier molecular orbitals (FMOs), and analyze electrostatic potential surfaces. researchgate.netuj.ac.zadntb.gov.ua Studies on related triazole derivatives utilize DFT methods, such as B3LYP with basis sets like 6–31+g(d,p), to understand their structure and reactivity. researchgate.netuj.ac.zadntb.gov.ua

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO indicates the capacity to accept an electron. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. nih.gov

In a DFT study on the related compound 2-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzonitrile, the HOMO-LUMO energy gap was calculated to predict its electronic transitions and reactivity. researchgate.netuj.ac.zadntb.gov.ua Such calculations help in understanding intramolecular charge transfer possibilities within the molecule. nih.gov Global reactivity descriptors, which provide insight into the chemical behavior of the molecule, can also be derived from these energies.

Table 1: Quantum Chemical Reactivity Descriptors for a 1,2,3-Triazole Derivative Data derived from studies on related triazole compounds.

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and kinetic stability |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Electron-attracting power |

| Global Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to charge transfer |

| Global Softness (S) | 1 / (2η) | Measure of chemical reactivity |

| Electrophilicity Index (ω) | χ2 / (2η) | Propensity to accept electrons |

Ab initio and semi-empirical methods are used to analyze molecular geometries and energies. While DFT is often preferred, these methods provide alternative approaches for energetic and conformational analysis. Energy-minimization calculations, for instance, can predict the most stable conformation of a molecule.

In a study on 4-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy]benzene-1,2-dicarbonitrile, a related compound, energy-minimization calculations were performed to determine its lowest-energy conformation. nih.gov The calculations revealed that the theoretically predicted low-energy syn conformation was nearly 7 kcal mol⁻¹ lower in energy than the anti conformation observed in the crystal structure, highlighting how crystal packing forces can influence molecular geometry. nih.gov

These calculations also provide optimized geometrical parameters, such as bond lengths and dihedral angles. For the aforementioned dicarbonitrile derivative, the dihedral angles between the central triazole ring and the flanking benzene (B151609) rings in the energy-minimized structure were calculated to be 73.6° and 85.2°. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. This technique provides a detailed understanding of the stability, flexibility, and dynamic behavior of a molecule and its complexes, particularly its interactions with biological macromolecules like proteins. nih.gov

MD simulations are frequently used to assess the stability of a protein-ligand complex obtained from molecular docking. nih.gov By analyzing parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can gain insights into the structural integrity of the complex. nih.gov An MD simulation study on potential inhibitors for lung cancer highlighted how these analyses can reveal conformational changes and the dynamic behavior of the protein-ligand system. Specific amino acid residues that show increased flexibility during the simulation can be identified as potential hotspots for ligand binding or allosteric interactions.

These simulations also map the various types of interactions, including hydrogen bonds, hydrophobic interactions, and water bridges, that stabilize the ligand in the protein's binding pocket over the simulation period. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or properties of chemical compounds based on their molecular structures. These models establish a mathematical relationship between molecular descriptors and the observed activity.

A QSAR study was conducted on a series of 1-substituted 1,2,3-triazole analogs of letrozole (B1683767) to understand their aromatase inhibitory activity. nih.gov A set of molecular descriptors covering characteristics such as molecular size, polarity, flexibility, and electronic properties were calculated. nih.gov The study identified an optimal subset of three descriptors—the number of rings, ALogP (a measure of lipophilicity), and the HOMO-LUMO energy gap—as being critical for predicting the inhibitory activity. nih.gov

Using these descriptors, various models like multiple linear regression (MLR), artificial neural network (ANN), and support vector machine (SVM) were developed. The resulting models showed a strong correlation between the predicted and experimental inhibitory activities, demonstrating the utility of QSAR in guiding the design of new, more potent inhibitors. nih.gov

Table 2: Key Descriptors in a QSAR Model for Triazole Analogs Based on a study of 1,2,3-triazole analogs of letrozole. nih.gov

| Descriptor | Description | Influence on Activity |

|---|---|---|

| Number of Rings | Total count of rings in the molecule | Correlates with molecular size and binding potential |

| ALogP | Calculated logarithm of the partition coefficient | Represents the hydrophobicity of the molecule |

| HOMO-LUMO Gap | Energy difference between frontier orbitals | Relates to the molecule's electronic properties and reactivity |

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models, particularly time-dependent density functional theory (TD-DFT), are valuable for predicting the spectroscopic properties of molecules. researchgate.net These calculations can predict UV-Vis absorption spectra, which correspond to electronic transitions between molecular orbitals. researchgate.net

For derivatives of 1,2,3-triazole, theoretical calculations have been used to compute their electronic absorption spectra. researchgate.net These predicted spectra are often compared with experimentally recorded spectra to validate the computational method. For example, studies on related triazole structures have shown good agreement between the calculated absorption peaks (related to π→π* transitions) and those measured experimentally. researchgate.net

Furthermore, computational methods can predict other spectroscopic data. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to calculate NMR chemical shifts, which can then be compared with experimental ¹H and ¹³C NMR data to confirm the molecular structure. researchgate.net Similarly, theoretical vibrational frequencies from DFT calculations can be correlated with experimental FT-IR and FT-Raman spectra to assign specific vibrational modes within the molecule. researchgate.net

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). pnrjournal.com It is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target.

Derivatives containing the 1,2,3-triazole benzonitrile (B105546) scaffold have been investigated as inhibitors for various protein targets. In one study, biphenyl-1,2,3-triazol-benzonitrile derivatives were designed as inhibitors of the PD-1/PD-L1 interaction, a key pathway in cancer immunotherapy. nih.gov Docking studies showed that the most potent compound could interact effectively with the PD-L1 dimerization site, consistent with experimental assays. nih.gov

Another study docked a quinoline-based 1,2,3-triazole derivative into the active site of the acetylcholinesterase (AChE) enzyme, a target for Alzheimer's disease treatment. mdpi.com The simulation revealed key binding interactions, including:

π-π stacking: The triazole ring formed a π-π interaction with the Trp86 residue in the catalytic anionic site (CAS) of the enzyme. mdpi.com

Hydrophobic interactions: The chloroquinoline moiety of the ligand engaged in hydrophobic interactions with Tyr72, Phe338, and Tyr341. mdpi.com

Hydrogen bonding: The nitrogen atoms of the triazole ring acted as hydrogen bond acceptors. mdpi.com

These detailed interaction analyses provide a rational basis for the molecule's activity and guide further structural optimization to enhance binding affinity and selectivity. mdpi.com

Diverse Applications and Functional Implementations of 4 1h 1,2,3 Triazol 1yl Benzonitrile Derivatives

Applications in Medicinal Chemistry and In Vitro Biological Activity

Enzyme Inhibition Studies

Derivatives of 4-(1H-1,2,3-triazol-1-yl)-benzonitrile have been identified as potent inhibitors of various enzymes implicated in a range of diseases.

Aromatase: Aromatase, a cytochrome P450 enzyme, is a key target in the treatment of estrogen-dependent breast cancer. A series of 4-(((4-iodophenyl)methyl)-4H-1,2,4-triazol-4-ylamino)-benzonitrile derivatives have shown potent binding affinities to human aromatase. researchgate.net For instance, one such derivative displayed an impressive IC50 value of 0.17 nM. researchgate.net The design of these inhibitors often involves mimicking the structure of known aromatase inhibitors like letrozole (B1683767) and anastrozole, which also feature a triazole ring. researchgate.netnih.gov The nitrogen atoms of the triazole ring are thought to play a crucial role in binding to the heme iron of the aromatase enzyme. nih.gov

Xanthine (B1682287) Oxidase (XO): Xanthine oxidase is a key enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic strategy for hyperuricemia and gout. A series of 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives have been developed as xanthine oxidase inhibitors. nih.gov Among these, compounds with an iso-pentyloxy or a cyclopentyloxy group at the 2-position of the benzonitrile (B105546) moiety demonstrated the most promising inhibitory potencies, with IC50 values of 8.1 µM and 6.7 µM, respectively. nih.gov Kinetic studies revealed that these compounds act as mixed-type inhibitors of xanthine oxidase. nih.gov

Programmed Cell Death Protein 1/Programmed Death-Ligand 1 (PD-1/PD-L1): The interaction between PD-1 and PD-L1 is a critical immune checkpoint that can be exploited by cancer cells to evade the immune system. Researchers have designed and synthesized a series of 3-(4-((5-((2-methylbiphenyl-3-yl) methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives as inhibitors of this interaction. researchgate.netacs.orgnih.gov One of the most potent compounds in this series exhibited an IC50 value of 8.52 μM in a homogeneous time-resolved fluorescence (HTRF) assay. acs.orgnih.gov Docking studies have suggested that these compounds can effectively interact with the PD-L1 dimer, disrupting its binding to PD-1. acs.orgnih.gov

Soluble Epoxide Hydrolase (sEH): While not directly focused on the 4-(1H-1,2,3-triazol-1-yl)-benzonitrile core, related triazole-benzonitrile structures have been explored as sEH inhibitors. The general principle involves a pharmacophore where the triazole and benzonitrile moieties contribute to binding within the enzyme's active site.

| Enzyme Target | Derivative Type | IC50 Value | Reference |

| Aromatase | 4-(((4-iodophenyl)methyl)-4H-1,2,4-triazol-4-ylamino)-benzonitrile | 0.17 nM | researchgate.net |

| Xanthine Oxidase | 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile with cyclopentyloxy | 6.7 µM | nih.gov |

| PD-1/PD-L1 | 3-(4-((5-((2-methylbiphenyl-3-yl) methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile | 8.52 µM | acs.orgnih.gov |

Receptor Ligand Design and Binding Affinity Studies

The 4-(1H-1,2,3-triazol-1-yl)-benzonitrile scaffold has been incorporated into the design of ligands for various receptors.

Adenosine (B11128) Receptors (A2A/A2B): A series of novel dual A2A/A2B adenosine receptor antagonists based on a triazole-pyrimidine-methylbenzonitrile core have been designed and synthesized. nih.gov One particular compound from this series displayed significant inhibitory activity on the A2B receptor with an IC50 of 14.12 nM. nih.gov The benzonitrile structure was found to be crucial for the inhibitory activity on the A2B receptor. nih.gov

P2Y14 Receptor: Through a structure-based design approach, 3-(4-aryl-1H-1,2,3-triazol-1-yl)-biphenyl derivatives have been developed as antagonists for the P2Y14 receptor. semanticscholar.org Molecular docking and dynamics simulations suggested that the triazole scaffold can form additional interactions that stabilize the ligand within the receptor's binding pocket. semanticscholar.org The most potent triazole derivative in this series exhibited an IC50 value of 31.7 nM. semanticscholar.org

| Receptor Target | Derivative Type | IC50/Ki Value | Reference |

| A2B Adenosine Receptor | triazole-pyrimidine-methylbenzonitrile core | 14.12 nM (IC50) | nih.gov |

| P2Y14 Receptor | 3-(4-aryl-1H-1,2,3-triazol-1-yl)-biphenyl | 31.7 nM (IC50) | semanticscholar.org |

In Vitro Antiproliferative and Anticancer Evaluations

Numerous studies have highlighted the potential of 4-(1H-1,2,3-triazol-1-yl)-benzonitrile derivatives as anticancer agents.

A series of 4-(1,2,3-triazol-1-yl)coumarin conjugates were synthesized and evaluated for their in vitro anticancer activities against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cell lines. nih.gov Many of these compounds displayed attractive antitumor activities, with one compound in particular demonstrating its antiproliferative effect by arresting the G2/M cell cycle and inducing apoptosis. nih.gov

In another study, 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones were synthesized and tested against a panel of four cancer cell lines. nih.gov Several of these derivatives were found to be potent, with GI50 values ranging from 22 nM to 31 nM, outperforming the reference drug erlotinib. nih.gov The most potent compound also demonstrated inhibitory activity against EGFR, BRAFV600E, and EGFRT790M. nih.gov

Furthermore, a series of 1,2,4-triazole (B32235) derivatives incorporating a 2-(2,3-dimethyl aminobenzoic acid) moiety were synthesized and showed cytotoxicity against A549 lung carcinoma and Hep G2 hepatocyte carcinoma cell lines. pensoft.net The most active compound against Hep G2 cells was found to be highly selective for cancer cells and induced apoptosis by inhibiting EGFR tyrosine kinase activity. pensoft.net

| Cell Line | Derivative Type | Activity (GI50/IC50) | Reference |

| Multiple Cancer Cell Lines | 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one | 22 nM - 31 nM (GI50) | nih.gov |

| Hep G2 (Hepatocyte Carcinoma) | 1,2,4-triazole with 2-(2,3-dimethyl aminobenzoic acid) | Low µM range (IC50) | pensoft.net |

| MCF-7, SW480, A549 | 4-(1,2,3-triazol-1-yl)coumarin conjugate | Potent antiproliferative activity | nih.gov |

In Vitro Antimicrobial (Antibacterial, Antifungal, Antiviral) Investigations

The 1,2,3-triazole ring is a well-known pharmacophore in antimicrobial agents, and its incorporation into the benzonitrile framework has yielded compounds with significant activity.

A variety of 1H-1,2,4-triazolyl derivatives have been synthesized and evaluated for their antibacterial activity against both gram-positive (e.g., Bacillus subtilis) and gram-negative (e.g., Pseudomonas fluorescens) bacteria, as well as several plant pathogens. bg.ac.rsresearchgate.net All tested compounds exhibited activity with minimum inhibitory concentrations (MIC) in the range of 0.4–5.4 μM. bg.ac.rs The antifungal activity of these compounds was even more pronounced, with many being 6 to 45 times more potent than the reference drugs ketoconazole (B1673606) and bifonazole. bg.ac.rsnih.gov Molecular docking studies suggest that the antibacterial activity may involve the inhibition of the MurB enzyme, while the antifungal activity is likely due to the inhibition of CYP51. bg.ac.rsnih.gov

In a different study, novel 1H-1,2,3-triazole derivatives of metronidazole (B1676534) were synthesized and showed potent inhibition of both fungal and bacterial growth compared to the parent compound. beilstein-journals.org

| Organism Type | Tested Organisms | Activity (MIC) | Reference |

| Bacteria | Bacillus subtilis, Pseudomonas fluorescens | 0.4–5.4 µM | bg.ac.rs |

| Fungi | Various strains | More potent than ketoconazole and bifonazole | bg.ac.rsnih.gov |

Antitrypanosomal and Antimalarial Activity Assessments (In Vitro)

Derivatives of 4-(1H-1,2,3-triazol-1-yl)-benzonitrile have also been investigated for their potential to treat parasitic diseases.

Building on a hit compound identified from previous work, a series of 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives were synthesized and evaluated for their antitrypanosomal activity against Trypanosoma cruzi. acs.org One of the initial hits demonstrated superior in vitro activity (IC50 of 7 µM) compared to the standard drug benznidazole (B1666585) (IC50 of 34 µM) and exhibited a high selectivity index. acs.org Further optimization led to a peracetylated galactopyranosyl derivative with an IC50 of 6 µM against T. cruzi and no observable cytotoxicity in mammalian cells. acs.org

Other studies have also highlighted the potential of 1,2,3-triazole analogs against T. cruzi, with some derivatives showing potent activity against the trypomastigote form of the parasite, with IC50 values in the sub-micromolar range, making them over 100 times more active than benznidazole. nih.govnih.gov

| Parasite | Derivative Type | Activity (IC50) | Reference |

| Trypanosoma cruzi | 4-(4-nitrophenyl)-1H-1,2,3-triazole | 7 µM | acs.org |

| Trypanosoma cruzi | Peracetylated galactopyranosyl 4-(4-nitrophenyl)-1H-1,2,3-triazole | 6 µM | acs.org |

| Trypanosoma cruzi (trypomastigotes) | 1,2,3-triazole analog | 0.21 µM | nih.govnih.gov |

Structure-Activity Relationship (SAR) and Pharmacophore Mapping

The extensive research on 4-(1H-1,2,3-triazol-1-yl)-benzonitrile derivatives has led to a good understanding of their structure-activity relationships.

For enzyme inhibition , the specific substitutions on both the benzonitrile and the triazole-linked phenyl ring are critical. In the case of xanthine oxidase inhibitors, the presence of an iso-pentyloxy or a cyclopentyloxy group at the 2-position of the benzonitrile moiety was found to be beneficial for inhibitory potency. nih.gov For aromatase inhibitors, the triazole ring's orientation and its ability to coordinate with the heme iron are paramount. nih.gov

In receptor ligand design , molecular modeling and docking studies have been instrumental in guiding the design of potent antagonists. For P2Y14 receptor antagonists, the triazole scaffold was shown to form stabilizing interactions within the binding pocket. semanticscholar.org For A2A/A2B adenosine receptor antagonists, the cyano group on the benzene (B151609) ring was identified as being closely related to the inhibitory activity. nih.gov

For antiproliferative activity , the nature of the substituent at the 4-position of the 1,2,3-triazole ring and on the coumarin (B35378) or quinoline (B57606) core significantly influences the potency. nih.govnih.gov The presence of a phenyl group on the 1,2,3-triazole moiety was found to be important for the antiproliferative action of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones. nih.gov

In the context of antitrypanosomal activity , the 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold was deemed essential, as modifications to the nitro group led to a significant decrease or complete loss of activity. acs.org

These SAR studies, often complemented by computational methods like quantitative structure-activity relationship (QSAR) and pharmacophore mapping, are crucial for the rational design and optimization of new and more effective therapeutic agents based on the 4-(1H-1,2,3-triazol-1-yl)-benzonitrile scaffold.

Applications in Advanced Materials Science and Optoelectronics

The unique molecular architecture of 4-(1H-1,2,3-triazol-1-yl)-benzonitrile, which combines a polar, aromatic triazole ring with an electron-withdrawing benzonitrile group, has positioned its derivatives as versatile building blocks in the realm of advanced materials. This section explores the functional implementation of these derivatives in diverse applications, ranging from light-emitting diodes to supramolecular assemblies, highlighting the detailed research findings that underscore their potential.

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

Derivatives of 4-(1H-1,2,3-triazol-1-yl)-benzonitrile are actively investigated for their utility in organic light-emitting diodes (OLEDs) and as standalone luminescent materials. The triazole moiety is recognized for its electron-transporting and hole-blocking capabilities, while the benzonitrile group can enhance electron affinity and contribute to the material's thermal and morphological stability.

Donor-π-acceptor (D-π-A) molecules incorporating a benzonitrile acceptor have been designed as efficient near-ultraviolet (NUV) emitters. In one study, a carbazole (B46965) donor linked to a benzonitrile acceptor (CZ-PPCN) exhibited hybrid local charge transfer (HLCT) characteristics. This material achieved balanced hole and electron mobilities, on the order of 10⁻⁵ cm² V⁻¹ s⁻¹, facilitated by supramolecular hydrogen bonding. nih.gov A non-doped OLED device using this emitter demonstrated a high maximum external quantum efficiency (EQE) of 6.42% with deep-blue emission coordinates of (0.154, 0.075). nih.gov A doped device showed an even higher EQE of 7.14% with an emission peak at 405 nm and CIE coordinates of (0.159, 0.040). nih.gov

Furthermore, carbazole-benzonitrile-based bipolar host materials have been developed for blue phosphorescent OLEDs (PhOLEDs). By strategically connecting carbazole donors to a central benzonitrile acceptor, materials with efficient hole and electron transport properties were created. A blue PhOLED employing one such host, 3-CzPB, achieved a remarkable external quantum efficiency of 26.1%. rsc.org The same host also proved to be universal, enabling high efficiencies in blue thermally activated delayed fluorescence (TADF) devices (EQE of 26.8%) and multi-resonance TADF devices (EQE of 31.1%). rsc.org

The photophysical properties of triazole derivatives are also of significant interest. A series of luminophores based on 4-alkyl-4H-1,2,4-triazole cores conjugated to various aromatic systems have been synthesized. These compounds exhibit high luminescent properties and significant quantum yields of emitted photons. mdpi.com For instance, 5-aryl-4-arylethynyl-1H-1,2,3-triazoles have been shown to possess fluorescence with Stokes shifts exceeding 100 nm, indicating their potential as fluorescent materials. nih.gov

| Material | Device Type | Max. EQE (%) | Emission Peak (nm) | CIE Coordinates | Reference |

|---|---|---|---|---|---|

| CZ-PPCN | Non-doped NUV-OLED | 6.42 | N/A | (0.154, 0.075) | nih.gov |

| CZ-PPCN | Doped NUV-OLED | 7.14 | 405 | (0.159, 0.040) | nih.gov |

| 3-CzPB Host | Blue PhOLED | 26.1 | Sky-blue | N/A | rsc.org |

| 3-CzPB Host | Blue TADF-OLED | 26.8 | Blue | N/A | rsc.org |

Nonlinear Optics (NLO) Materials Development

The combination of electron-donating (triazole) and electron-accepting (benzonitrile) moieties within a conjugated system makes derivatives of 4-(1H-1,2,3-triazol-1-yl)-benzonitrile attractive candidates for nonlinear optical (NLO) applications. NLO materials can alter the properties of light, enabling applications in optical switching and frequency conversion.

The NLO properties of organic molecules are governed by their molecular hyperpolarizabilities. Research into novel derivatives of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide has provided insight into the NLO potential of triazole-containing compounds. Using density functional theory (DFT), the linear polarizability and hyperpolarizabilities of these molecules were calculated. One particular compound, designated 7c, exhibited a significant first hyperpolarizability (β) of 6.317 x 10⁻³⁰ esu and a second hyperpolarizability (γ) of 4.314 x 10⁻³⁵ esu, indicating its promise for NLO applications. nih.govresearchgate.netdntb.gov.ua These strong NLO characteristics suggest that materials incorporating the triazole-benzonitrile framework could be valuable in the fabrication of optoelectronic devices. nih.govresearchgate.net

| Property | Value | Unit | Reference |

|---|---|---|---|

| Linear Polarizability (α) | 4.195 x 10⁻²³ | esu | nih.govresearchgate.net |

| First Hyperpolarizability (β) | 6.317 x 10⁻³⁰ | esu | nih.govresearchgate.netdntb.gov.ua |

| Second Hyperpolarizability (γ) | 4.314 x 10⁻³⁵ | esu | nih.govresearchgate.netdntb.gov.ua |

Polymer Chemistry and Polymer-Supported Systems

The 4-(1H-1,2,3-triazol-1-yl)-benzonitrile scaffold is a valuable component in polymer chemistry, where the triazole ring can be incorporated into polymer backbones or side chains, often via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". rsc.org This reaction's high efficiency and specificity allow for the synthesis of well-defined polymers.

Polymers with a dense 1,2,3-triazole backbone have been synthesized, demonstrating the utility of triazole-forming reactions in creating novel macromolecular structures. mdpi.com For instance, the CuAAC polymerization of t-butyl 4-azido-5-hexynoate yields a polymer composed exclusively of 1,4-disubstituted 1,2,3-triazole units. mdpi.com The introduction of nitrile side chains into dense 1,2,3-triazole polymers is also being explored, as both the triazole and nitrile moieties can act as ligands for metal ions, opening possibilities for new functional materials. researchgate.net

In a different approach, the benzonitrile group can be incorporated as a pendant moiety. A poly(4-vinylpyridine-co-styrene) backbone was functionalized with pendant azobenzonitrile groups. nih.gov The resulting ionic polymer exhibited irreversible redox properties, demonstrating how the electronic characteristics of the benzonitrile unit can be imparted to a larger polymer system. nih.gov These examples highlight the dual roles the 4-(1H-1,2,3-triazol-1-yl)-benzonitrile structure can play: the triazole as a robust linking unit for polymer construction and the benzonitrile as a functional pendant group influencing the polymer's electronic properties.

Supramolecular Assembly and Coordination Chemistry

The nitrogen atoms of the 1,2,3-triazole ring in 4-(1H-1,2,3-triazol-1-yl)-benzonitrile derivatives serve as excellent coordination sites for metal ions, making these compounds effective ligands in supramolecular chemistry. The resulting metal-organic frameworks (MOFs) and coordination polymers exhibit diverse and fascinating structural motifs.

A closely related compound, 4-(4-hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid, demonstrates the capacity for intricate supramolecular assembly through hydrogen bonding. In its crystal structure, the carboxylic acid groups form familiar hydrogen-bonded dimers, while the hydroxy groups form hydrogen bonds with the N3 atom of the triazole ring. nih.gov This network of O-H···O and O-H···N interactions leads to the formation of one-dimensional supramolecular chains. nih.gov

Chemo-sensing and Biosensing Platforms

The inherent ability of the 1,2,3-triazole ring to coordinate with metal ions, coupled with the electronic influence of the benzonitrile group, makes derivatives of 4-(1H-1,2,3-triazol-1-yl)-benzonitrile promising candidates for the development of chemosensors and biosensors. researchgate.net These sensors typically operate by translating a selective binding event with an analyte into a detectable signal, such as a change in fluorescence or color. sci-hub.se

The 1,2,3-triazole moiety is a key component in many fluorescent chemosensors. The nitrogen atoms of the triazole can form stable complexes with a variety of metal ions. sci-hub.se When the triazole-benzonitrile scaffold is linked to a fluorophore, this binding event can alter the photophysical properties of the molecule, leading to fluorescence quenching ("turn-off") or enhancement ("turn-on"). For instance, a rhodamine-based sensor was modified by introducing a 1,2,3-triazole group into its binding site. This modification created an 'O–N–N–O–N' binding pocket that provided satisfactory coordination sites for Fe³⁺, making the sensor highly selective and sensitive for this ion. sci-hub.se

In another example, a series of biphenyl-1,2,3-triazol-benzonitrile derivatives were synthesized and evaluated for their biological activity. One compound, which incorporates the 3-(1H-1,2,3-triazol-1-yl)benzonitrile structure, showed potent inhibitory activity against the PD-1/PD-L1 protein-protein interaction, with an IC₅₀ value of 8.52 μM. nih.gov This demonstrates the potential of this scaffold in biosensing and as a basis for therapeutic agents, where the triazole and benzonitrile groups play crucial roles in molecular recognition and binding. nih.gov

Future Research Trajectories and Emerging Opportunities for 4 1h 1,2,3 Triazol 1yl Benzonitrile

Integration with Artificial Intelligence and Machine Learning for Molecular Design

The convergence of artificial intelligence (AI) and chemistry offers a transformative approach to the design of novel molecules with tailored properties. For derivatives of 4-(1H-1,2,3-triazol-1-yl)-benzonitrile, AI and machine learning (ML) can accelerate the discovery of new therapeutic agents and functional materials.

Recent studies have demonstrated the power of machine learning in designing and predicting the activity of triazole-containing compounds. mdpi.com For instance, ML models can be trained on existing datasets of triazole derivatives to predict their antiproliferative activity. mdpi.com This approach allows for the in silico screening of vast virtual libraries of compounds, identifying promising candidates for synthesis and further testing. mdpi.com Generative models, a class of AI, can even propose entirely new molecular structures that are optimized for specific biological targets or material properties. ijpsjournal.com

A key aspect of this integration is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov For triazole derivatives, QSAR studies can identify the key molecular descriptors that govern their biological activity, such as their ability to inhibit specific enzymes. nih.gov This information is invaluable for guiding the rational design of more potent and selective compounds. The use of AI can also help in predicting pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of new designs, a critical step in drug development. mdpi.com

Table 1: Application of AI/ML in the Design of Triazole Derivatives

| AI/ML Technique | Application | Potential Outcome for 4-(1H-1,2,3-Triazol-1-yl)-benzonitrile Derivatives |

| Machine Learning (ML) | Prediction of biological activity (e.g., anticancer) | Rapid identification of potent anticancer drug candidates. |

| Molecular Docking | Determining interactions with biological targets | Understanding the mechanism of action and designing more specific inhibitors. |

| Molecular Dynamics | Simulating the behavior of molecules over time | Assessing the stability of ligand-protein complexes. |

| Generative Models | Proposing novel molecular structures | Discovery of new compounds with desired properties. |

| QSAR Modeling | Identifying key molecular features for activity | Guiding the optimization of lead compounds. |

Exploration of Novel Biological Targets and Therapeutic Modalities

The 1,2,3-triazole moiety is a well-established pharmacophore, and its derivatives have shown a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. tandfonline.comnih.gov Future research on 4-(1H-1,2,3-triazol-1-yl)-benzonitrile should focus on identifying and validating novel biological targets for its derivatives.

One promising area is in cancer immunotherapy. Recently, derivatives of 3-(4-((phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile have been designed and synthesized as inhibitors of the Programmed death-protein 1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction, a key target in cancer immunotherapy. nih.govacs.org Further exploration of this scaffold could lead to the development of new and more effective immune checkpoint inhibitors.

Another emerging therapeutic modality is the development of multimodal antibacterial agents. acs.org The 1,2,3-triazole core can serve as a linker to combine different pharmacophores, creating hybrid molecules that can combat antimicrobial resistance by targeting multiple bacterial mechanisms simultaneously. acs.org This could involve inhibiting essential bacterial enzymes, generating reactive oxygen species, or disrupting the bacterial cell membrane. acs.org

Furthermore, the structural diversity achievable with triazole chemistry allows for the creation of large libraries of compounds for high-throughput screening against a wide range of biological targets. This could uncover unexpected therapeutic applications for derivatives of 4-(1H-1,2,3-triazol-1-yl)-benzonitrile.

Table 2: Potential Biological Targets for 4-(1H-1,2,3-Triazol-1-yl)-benzonitrile Derivatives

| Biological Target Class | Specific Example | Therapeutic Area |

| Immune Checkpoints | PD-1/PD-L1 | Oncology |

| Bacterial Enzymes | Various | Infectious Diseases |

| Viral Proteins | Various | Virology |

| Kinases | Various | Oncology, Inflammation |

| G-protein coupled receptors (GPCRs) | Various | Multiple |

Development of Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

The synthesis of 1,2,3-triazoles, often achieved through "click chemistry," is generally efficient. rsc.org However, the development of advanced spectroscopic techniques for real-time reaction monitoring can provide deeper insights into reaction mechanisms and kinetics, leading to further optimization of synthetic processes.

Techniques such as ultrafast spectroscopy could allow scientists to observe molecular dynamics on the femtosecond timescale, providing unprecedented insights into the transition states of the cycloaddition reactions used to form the triazole ring. spectroscopyonline.com Two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy offers detailed information about molecular structure and dynamics, which could be adapted for in-situ monitoring of complex reaction mixtures. numberanalytics.com

The integration of AI and machine learning with spectroscopic analysis is another significant trend. spectroscopyonline.com AI algorithms can be trained to interpret complex spectroscopic data in real-time, identifying reaction intermediates and predicting reaction outcomes with high accuracy. rsc.org This could enable the development of automated synthesis platforms where reaction conditions are dynamically adjusted to maximize yield and purity.

While not yet widely applied to the specific synthesis of 4-(1H-1,2,3-triazol-1-yl)-benzonitrile, the principles of these advanced spectroscopic methods hold great promise for enhancing the efficiency and understanding of its production and the synthesis of its derivatives.

Design of Multi-functional Materials with Tunable Properties

The combination of the electron-accepting benzonitrile (B105546) group and the versatile triazole linker makes 4-(1H-1,2,3-triazol-1-yl)-benzonitrile an excellent building block for the design of multi-functional materials with tunable properties. mdpi.com The focus in this area is on creating materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs), and polymers with stimuli-responsive characteristics.

By incorporating this scaffold into donor-acceptor polymer architectures, it is possible to create materials with specific electronic and optical properties. mdpi.com For instance, polymers containing benzotriazole (B28993) units have been shown to exhibit electrochromism, changing color in response to an applied voltage. researchgate.net This property is highly desirable for applications such as smart windows and displays.

The tunability of these materials comes from the ability to chemically modify the triazole and benzonitrile moieties. By adding different functional groups, researchers can fine-tune the material's energy levels, solubility, and self-assembly properties. This allows for the rational design of materials with optimized performance for specific applications, from fluorescent sensors to components of solar cells. researchgate.net

Table 3: Potential Applications of Materials Based on 4-(1H-1,2,3-Triazol-1-yl)-benzonitrile

| Material Type | Potential Application | Tunable Property |

| Conjugated Polymers | Organic Light-Emitting Diodes (OLEDs) | Emission Color, Efficiency |

| Electrochromic Polymers | Smart Windows, Displays | Color, Switching Speed |

| Fluorescent Sensors | Chemical and Biological Sensing | Fluorescence Quenching/Enhancement |

| Self-Assembling Materials | Nanostructured Films | Morphology, Electronic Properties |

Catalyst Design and Development for Enhanced Reaction Efficiency

The synthesis of 1,2,3-triazoles is dominated by the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. mdpi.com Future research will likely focus on the design of novel catalysts that improve the efficiency, regioselectivity, and environmental friendliness of this transformation for the synthesis of 4-(1H-1,2,3-triazol-1-yl)-benzonitrile and its derivatives.

One area of active research is the development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants. rsc.org This simplifies catalyst removal and recycling, making the process more sustainable. Copper supported on charcoal is one such example of a robust and inexpensive heterogeneous catalyst. rsc.org

Another key challenge is controlling the regioselectivity of the cycloaddition to produce either 1,4- or 1,5-disubstituted triazoles. While copper catalysts typically yield the 1,4-isomer, ruthenium-based catalysts are known to favor the formation of the 1,5-isomer. numberanalytics.com The development of new catalysts with tunable regioselectivity would provide access to a wider range of triazole isomers with potentially different biological activities and material properties.

Furthermore, there is a continuous effort to develop catalysts that are more active, allowing for lower catalyst loadings and milder reaction conditions, such as room temperature and the use of green solvents like water. mdpi.com

Q & A

Advanced Research Question

- Molecular Docking : Used to predict binding modes with targets like aromatase (e.g., Letrozole analogs) or xanthine oxidase .

- DFT Calculations : Optimize geometries and electronic properties (e.g., HOMO-LUMO gaps) to prioritize syntheses .

How should researchers address discrepancies in biological activity data across studies?

Advanced Research Question

Contradictions in IC₅₀ values often arise from:

- Assay Conditions : Variations in cell line passage number, serum concentration, or incubation time .

- Structural Isomerism : Undetected regioisomers (e.g., 1,4- vs. 1,5-triazoles) may skew results .

- Purity : HPLC/MS validation (>95% purity) is critical to avoid off-target effects .

What are the challenges in scaling up synthesis, and how can they be mitigated?

Advanced Research Question

- Catalyst Recycling : Copper residues complicate purification; immobilized Cu catalysts or deep eutectic solvents (DES) improve recyclability .

- Solvent Selection : Ethyl acetate/isopropyl ether enhance crystallization efficiency for large-scale separation .

- Safety : Exothermic reactions require controlled addition of sodium hydride in alkylation steps .

What is the role of 4-(1H-1,2,3-Triazol-1-yl)benzonitrile as an intermediate in Letrozole synthesis?

Basic Research Question

The compound serves as a precursor in Letrozole synthesis via alkylation of 1,2,4-triazole. Key steps include:

- Nucleophilic Substitution : Reaction of α-bromo-4-tolunitrile with triazole sodium salts in DMF .

- Purification : Crystallization in ethyl acetate yields >99% purity for pharmaceutical use .

How can structure-activity relationship (SAR) studies guide the design of triazole-based anticancer agents?

Advanced Research Question

SAR insights include:

- Triazole Position : 1,2,3-Triazoles (vs. 1,2,4) improve metabolic stability due to reduced CYP450 interactions .

- Linker Flexibility : Ethynyl or methylene linkers optimize spatial orientation for target engagement .

- Nitrile Utility : The benzonitrile moiety enhances binding to hydrophobic enzyme pockets (e.g., aromatase) .

What methodologies validate target engagement in enzymatic inhibition studies?

Advanced Research Question

- Kinetic Assays : Measure Vₘₐₓ/Kₘ shifts to confirm competitive inhibition (e.g., xanthine oxidase inhibition by 1j , IC₅₀ = 8.1 µM) .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (ΔG) and stoichiometry .

- Crystallography : Resolve co-crystal structures (e.g., PDB entries) to identify key binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.